

# Spectroscopic Profile of 3-Bromo-2-isopropoxy pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-isopropoxy pyridine

Cat. No.: B1291406

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for the compound **3-Bromo-2-isopropoxy pyridine** (CAS No: 717843-55-5). It is important to note that publicly accessible, experimentally derived spectral data for this specific molecule is limited. This document compiles predicted data and provides experimental data for structurally related compounds to offer a comparative reference.

## Data Presentation

The following tables summarize the available quantitative data.

Table 1: Predicted Mass Spectrometry Data for **3-Bromo-2-isopropoxy pyridine**

Adduct	m/z (Predicted)	Predicted Collision Cross Section (CCS) (Å²)
[M+H] <sup>+</sup>	216.00186	136.4
[M+Na] <sup>+</sup>	237.98380	148.1
[M-H] <sup>-</sup>	213.98730	141.6
[M+NH <sub>4</sub> ] <sup>+</sup>	233.02840	157.6
[M+K] <sup>+</sup>	253.95774	138.2
[M+H-H <sub>2</sub> O] <sup>+</sup>	197.99184	136.3
[M+HCOO] <sup>-</sup>	259.99278	156.9
[M+CH <sub>3</sub> COO] <sup>-</sup>	274.00843	185.3
[M+Na-2H] <sup>-</sup>	235.96925	144.4
[M] <sup>+</sup>	214.99403	156.2
[M] <sup>-</sup>	214.99513	156.2

Data Source: PubChem. This data is computationally predicted and has not been experimentally verified in this publication.[\[1\]](#)

Table 2: Experimental <sup>1</sup>H NMR Data for Related Pyridine Compounds

Compound	Solvent	Chemical Shifts (δ) in ppm
3-Bromo-2-methoxypyridine	Not specified	Data not available in a quantitative format in the search results.
3-Bromopyridine	CDCl <sub>3</sub>	8.682, 8.523, 7.804, 7.190
3-Bromo-2-hydroxypyridine	Not specified	Data not available in a quantitative format in the search results.

Note: The substitution pattern and the nature of the substituent at the 2-position will significantly influence the chemical shifts of the pyridine ring protons.

Table 3: Experimental  $^{13}\text{C}$  NMR Data for a Related Pyridine Compound

Compound	Solvent	Chemical Shifts ( $\delta$ ) in ppm
3-Bromo-2-chloropyridine	Not specified	Data not available in a quantitative format in the search results.

Note: No experimental  $^{13}\text{C}$  NMR data for **3-Bromo-2-isopropoxy**pyridine or closely related alkoxy derivatives was found in the search results.

Table 4: Key IR Absorption Frequencies for a Related Pyridine Compound

Compound	Technique	Key Absorption Bands ( $\text{cm}^{-1}$ )
3-Bromopyridine	Condensed Phase	Data available as a spectrum, but specific peak values are not tabulated in the search results.

Note: The isopropoxy group in the target molecule would be expected to show characteristic C-H stretching and bending vibrations, as well as C-O stretching bands, which would be absent in the spectrum of 3-bromopyridine.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **3-Bromo-2-isopropoxy**pyridine are not available. The following are generalized protocols for the spectroscopic analysis of small organic molecules.

### $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 10-20  $\mu\text{L}$  of a liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse experiment is typically used. Key parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$  and its lower gyromagnetic ratio, a larger number of scans and a longer total acquisition time are required compared to  $^1\text{H}$  NMR.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically results in a prominent molecular ion peak (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) should be observable in the molecular ion cluster.

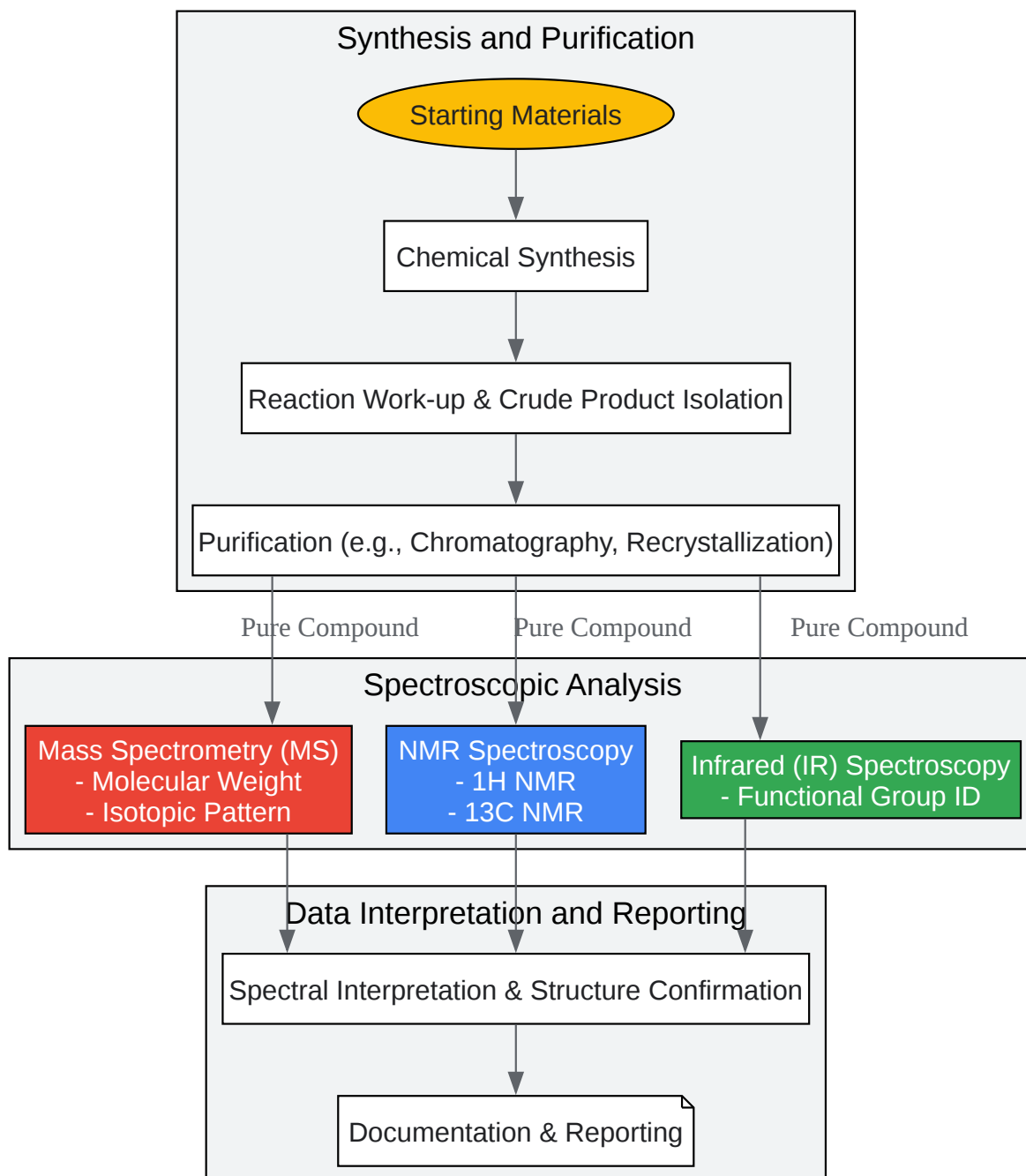
### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the solid can be ground with KBr powder and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an ATR accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment or clean ATR crystal is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** The absorption bands are analyzed to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

## Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like **3-Bromo-2-isopropoxypyridine**.

## Workflow for Synthesis and Spectroscopic Characterization



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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## References

- 1. PubChemLite - 3-bromo-2-isopropoxypyridine (C<sub>8</sub>H<sub>10</sub>BrNO) [pubchemlite.lcsb.uni.lu]
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